molecular formula C16H15N3O5 B2830700 N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide CAS No. 899744-52-6

N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide

Cat. No.: B2830700
CAS No.: 899744-52-6
M. Wt: 329.312
InChI Key: BVGOKPQYLNKQDH-UHFFFAOYSA-N
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Description

N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide typically involves the reaction of 3-methoxyaniline with 2-methyl-5-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of N1-(3-hydroxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide.

    Reduction: Formation of N1-(3-methoxyphenyl)-N2-(2-methyl-5-aminophenyl)oxalamide.

    Substitution: Formation of halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitro groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-methoxyphenyl)-N2-(2-methylphenyl)oxalamide
  • N1-(3-methoxyphenyl)-N2-(5-nitrophenyl)oxalamide
  • N1-(3-hydroxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Uniqueness

N'-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide is unique due to the specific combination of methoxy and nitro groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-10-6-7-12(19(22)23)9-14(10)18-16(21)15(20)17-11-4-3-5-13(8-11)24-2/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGOKPQYLNKQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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